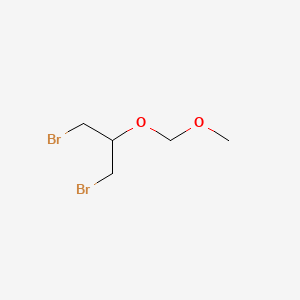

1,3-Dibromo-2-(methoxymethoxy)propane

Beschreibung

Eigenschaften

Molekularformel |

C5H10Br2O2 |

|---|---|

Molekulargewicht |

261.94 g/mol |

IUPAC-Name |

1,3-dibromo-2-(methoxymethoxy)propane |

InChI |

InChI=1S/C5H10Br2O2/c1-8-4-9-5(2-6)3-7/h5H,2-4H2,1H3 |

InChI-Schlüssel |

VWHRMADLSUBXLK-UHFFFAOYSA-N |

Kanonische SMILES |

COCOC(CBr)CBr |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Molecular Formula : Likely C5H9Br2O2 (inferred from dichloro analog in ).

- Molecular Weight : Estimated ~250.85 g/mol (based on dichloro analog, 173.04 g/mol, with Br replacing Cl).

- Reactivity : Bromine atoms act as leaving groups, making it useful in nucleophilic substitution reactions. The methoxymethoxy group serves as a protecting group for alcohols in synthetic chemistry .

- Applications: Potential intermediate in pharmaceuticals (e.g., antiviral agents like acyclovir analogs) and polymer chemistry .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares 1,3-Dibromo-2-(methoxymethoxy)propane with structurally related compounds:

Reactivity and Hazard Profile

- Halogen Reactivity : Bromine in this compound is more reactive than chlorine in its dichloro analog (), enabling faster nucleophilic substitutions. However, bromine’s higher molecular weight may reduce volatility compared to the dichloro derivative .

- Hazard Classification :

- The dichloro analog (C5H10Cl2O2) is classified with hazard statements H302+H312 (harmful if swallowed or in contact with skin) and H318 (causes serious eye damage) .

- Brominated analogs like 2-Bromo-1,1,3-trimethoxypropane () lack explicit hazard data but may exhibit lower toxicity due to stabilizing methoxy groups.

Vorbereitungsmethoden

Methoxymethyl (MOM) Protection Strategy

The methoxymethoxy group is typically introduced via protection of a diol precursor. A common approach involves reacting 2,2-dimethylpropane-1,3-diol with methoxymethyl chloride (MOMCl) in the presence of a base such as Hünig’s base (N,N-diisopropylethylamine) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds under anhydrous conditions at 0–25°C, yielding 2-(methoxymethoxy)-2-methylpropane-1,3-diol.

Reaction Scheme:

Bromination Using Phosphorus Tribromide (PBr₃)

Subsequent bromination of the diol is achieved with phosphorus tribromide. The reaction is conducted in dichloromethane at −20°C to 0°C to minimize side reactions. Excess PBr₃ (2.2 equivalents) ensures complete conversion, yielding 1,3-dibromo-2-(methoxymethoxy)propane with a reported purity of 95–98%.

Key Conditions:

-

Temperature: −20°C to 0°C

-

Solvent: Dichloromethane

-

Yield: 80–85%

Two-Step Synthesis from Acetone Derivatives

Acetone Dimethyl Acetal as a Starting Material

A scalable method described in CN104262121A involves acetone dimethyl acetal as the precursor. Bromine is added dropwise to a mixture of acetone dimethyl acetal and methanol at ≤20°C, followed by prolonged stirring to precipitate the product.

Procedure Summary:

-

Acetal Formation:

-

Bromination:

Adaptation for methoxymethoxy substitution requires replacing methanol with methoxymethanol.

Optimized Parameters:

Halogen Exchange Reactions

Utilizing 1,3-Dichloro-2-(methoxymethoxy)propane

A halogen exchange approach employs 1,3-dichloro-2-(methoxymethoxy)propane (CAS: 70905-45-2) treated with hydrobromic acid (HBr) in acetic acid. The reaction proceeds via nucleophilic substitution at 60–80°C, with a 75–80% conversion rate.

Reaction Mechanism:

Limitations:

-

Requires rigorous removal of HCl to prevent reversibility.

-

Lower selectivity compared to direct bromination.

Comparative Analysis of Methods

| Method | Starting Material | Yield | Purity | Scalability |

|---|---|---|---|---|

| Direct Bromination | 2-(MOM)-diol | 80–85% | 95–98% | Moderate |

| Acetone Acetal Bromination | Acetone dimethyl acetal | 66–70% | 97–99% | High |

| Halogen Exchange | 1,3-Dichloro-MOM-propane | 75–80% | 90–92% | Low |

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 1,3-Dibromo-2-(methoxymethoxy)propane?

- Methodology : A plausible route involves bromination of a propane diol derivative. For example, reacting 2-(methoxymethoxy)propane-1,3-diol with hydrobromic acid (HBr) under controlled conditions. Key parameters include temperature (0–5°C to minimize side reactions), stoichiometric excess of HBr, and inert atmosphere to prevent oxidation. Purification via fractional distillation or column chromatography is recommended to achieve high purity (>95%). This approach aligns with analogous brominated propane diol syntheses .

- Critical Considerations : Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). Ensure proper quenching of excess HBr to avoid hazardous gas release .

Q. How should researchers handle stability and storage of this compound?

- Stability : The compound is stable under recommended storage conditions (2–8°C in a dry, inert environment). Avoid prolonged exposure to moisture or heat (>40°C), which may trigger decomposition into hydrogen bromide (HBr), carbon monoxide (CO), and carbon dioxide (CO₂) .

- Storage Protocol : Use amber glass vials with PTFE-lined caps to prevent photodegradation and moisture ingress. Conduct stability tests via thermogravimetric analysis (TGA) to validate shelf life under varying conditions.

Q. What safety precautions are essential during experimental use?

- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Avoid sparks or open flames due to potential decomposition releasing flammable gases (e.g., CO). For spills, neutralize with sodium bicarbonate and adsorb using vermiculite .

- Emergency Response : In case of inhalation, administer oxygen; for skin contact, rinse with water for 15 minutes. Maintain emergency contact protocols as outlined in safety data sheets .

Advanced Research Questions

Q. How does the methoxymethoxy group influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The methoxymethoxy group acts as an electron-donating substituent, potentially stabilizing intermediates via resonance. However, steric hindrance from the bulky group may slow bimolecular substitution (Sₙ2) kinetics. Comparative studies with analogous compounds (e.g., 3-[(2-bromophenyl)methoxy]-2-methylpropane-1,2-diol) suggest preferential substitution at the less hindered bromine site .

- Experimental Design : Use kinetic isotopic labeling (e.g., deuterated solvents) and monitor reaction pathways via ¹H/¹³C NMR or mass spectrometry (MS). Computational modeling (DFT) can predict transition states and regioselectivity .

Q. What advanced analytical techniques are optimal for structural and purity analysis?

- Structural Characterization :

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) .

- NMR spectroscopy : Key peaks include δ 3.3–3.5 ppm (methoxymethoxy -OCH₂O-) and δ 4.0–4.2 ppm (CH₂Br groups). Use DEPT-135 to distinguish CH₂ and CH₃ signals.

Q. How can computational methods predict physicochemical properties?

- Approaches :

- Quantitative Structure-Property Relationship (QSPR) : Correlate molecular descriptors (e.g., logP, polar surface area) with solubility or thermal stability.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess susceptibility to hydrolysis or radical-mediated degradation.

Q. What are the implications of contradictory data on toxicological effects?

- Data Gaps : Existing safety sheets report no acute toxicity data for the compound but note hazardous decomposition products (e.g., HBr). Researchers should adopt the precautionary principle: conduct in vitro cytotoxicity assays (e.g., MTT assay on HEK-293 cells) and compare with structurally related brominated compounds .

- Risk Management : Implement real-time gas monitoring for HBr during large-scale reactions. Reference OSHA guidelines for permissible exposure limits (PELs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.